Zearalenone

描述

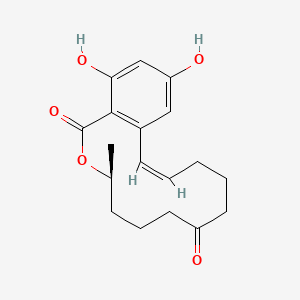

Structure

3D Structure

属性

IUPAC Name |

(4S,12E)-16,18-dihydroxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraene-2,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O5/c1-12-6-5-9-14(19)8-4-2-3-7-13-10-15(20)11-16(21)17(13)18(22)23-12/h3,7,10-12,20-21H,2,4-6,8-9H2,1H3/b7-3+/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBMQEIFVQACCCH-QBODLPLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(=O)CCCC=CC2=C(C(=CC(=C2)O)O)C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCCC(=O)CCC/C=C/C2=C(C(=CC(=C2)O)O)C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O5 | |

| Record name | ZEARALENONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21239 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0021460 | |

| Record name | Zearalenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Zearalenone appears as white microcrystals or white powder. (NTP, 1992), Solid; [Merck Index] White solid; [CAMEO] White powder; [MSDSonline] | |

| Record name | ZEARALENONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21239 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Zearalenone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7762 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 0.1 mg/mL at 64 °F (NTP, 1992) | |

| Record name | ZEARALENONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21239 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

0 mmHg at 68 °F (NTP, 1992) | |

| Record name | ZEARALENONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21239 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

17924-92-4, 36455-70-6 | |

| Record name | ZEARALENONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21239 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Zearalenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17924-92-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zearalenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017924924 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-Zearalenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036455706 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-2-Benzoxacyclotetradecin-1,7(8H)-dione, 3,4,5,6,9,10-hexahydro-14,16-dihydroxy-3-methyl-, (3S,11E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Zearalenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [S-(E)]-3,4,5,6,9,10-hexahydro-14,16-dihydroxy-3-methyl-1H-2-benzoxacyclotetradecin-1,7(8H)-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.043 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZEARALENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5W827M159J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ZEARALENONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4208 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

327 to 329 °F (NTP, 1992), MP: 187-189 °C /DL-FORM/, MP: 123-125 °C /L-FORM DIACETATE/ | |

| Record name | ZEARALENONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21239 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ZEARALENONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4208 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide on the Zearalenone Biosynthesis Pathway in Fusarium graminearum

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zearalenone (B1683625) (ZEA) is a mycoestrogen produced by several Fusarium species, most notably Fusarium graminearum, a prevalent pathogen of cereal crops worldwide. Contamination of agricultural commodities with this compound poses a significant threat to animal and human health due to its endocrine-disrupting activities. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway in F. graminearum, detailing the genetic and enzymatic machinery, regulatory networks, and key experimental methodologies used to elucidate this complex process. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in mycotoxin research, antifungal drug development, and food safety.

The Core this compound Biosynthesis Gene Cluster

The biosynthesis of this compound is orchestrated by a set of genes located within a dedicated gene cluster on the fungal chromosome.[1][2] While the entire cluster spans approximately 50 kb and contains several open reading frames, four core genes have been identified as essential for this compound production.[3][4] These genes are PKS4, PKS13, ZEB1, and ZEB2.

Table 1: Core Genes of the this compound Biosynthesis Cluster in F. graminearum

| Gene | Encoded Protein | Function in this compound Biosynthesis |

| PKS4 | Reducing Polyketide Synthase (PKS) | Initiates the biosynthesis by catalyzing the condensation of one acetyl-CoA and five malonyl-CoA molecules to form a hexaketide intermediate.[3][5] This enzyme possesses enoyl reductase activity, which is crucial for the formation of the fully reduced macrolide backbone of this compound.[5] Disruption of PKS4 completely abolishes this compound production.[5][6] |

| PKS13 | Non-reducing Polyketide Synthase (PKS) | Acts as an extender unit, catalyzing the addition of three more malonyl-CoA molecules to the growing polyketide chain.[3] It is also responsible for the subsequent cyclization and aromatization of the polyketide backbone to form the characteristic resorcylic acid lactone ring structure of this compound.[3] Gene knockout studies have confirmed that PKS13 is essential for this compound biosynthesis.[1][7] |

| ZEB1 | Isoamyl Alcohol Oxidase-like Protein | Catalyzes the final step in the pathway, the oxidation of the intermediate β-zearalenol to this compound.[3] |

| ZEB2 | bZIP Transcription Factor | A key transcriptional regulator of the this compound biosynthesis gene cluster.[3] It controls the expression of PKS4, PKS13, and ZEB1.[3] ZEB2 itself is subject to a complex autoregulatory mechanism involving two different isoforms, ZEB2L and ZEB2S, which are produced via an alternative promoter.[3][8] |

The this compound Biosynthetic Pathway

The biosynthesis of this compound is a multi-step process initiated by the coordinated action of two polyketide synthases, PKS4 and PKS13. The pathway can be summarized as follows:

-

Initiation and Elongation: PKS4 initiates the process by assembling a hexaketide chain from one acetyl-CoA and five malonyl-CoA molecules.[3]

-

Further Elongation and Cyclization: The growing polyketide chain is then transferred to PKS13, which adds three more malonyl-CoA units and catalyzes the cyclization and aromatization of the molecule to form β-zearalenol.[3]

-

Final Oxidation: The pathway concludes with the oxidation of β-zearalenol to this compound, a reaction catalyzed by ZEB1.[3]

Regulation of this compound Biosynthesis

The production of this compound is tightly regulated at the transcriptional level, with the ZEB2 gene playing a central role.

Autoregulation by ZEB2 Isoforms

The ZEB2 gene produces two distinct protein isoforms, ZEB2L (long) and ZEB2S (short), through the use of an alternative promoter.[3][8]

-

ZEB2L: The full-length protein contains a basic leucine (B10760876) zipper (bZIP) DNA-binding domain and functions as a transcriptional activator.[3][8] It binds to the promoters of the other this compound biosynthesis genes (PKS4, PKS13, and ZEB1) to initiate their transcription.[3]

-

ZEB2S: This shorter isoform lacks the DNA-binding domain and acts as a negative regulator.[3][8] ZEB2S can form a heterodimer with ZEB2L, which prevents ZEB2L from binding to DNA and activating gene expression.[8]

This autoregulatory loop provides a sophisticated mechanism for controlling the timing and level of this compound production.

Negative Regulation by the PKA Pathway

The cyclic AMP (cAMP)-dependent protein kinase A (PKA) pathway also plays a role in regulating this compound biosynthesis. The catalytic subunit of PKA, CPK1, and the regulatory subunit, PKR, have been shown to negatively regulate this compound production.[3] The PKA pathway is thought to exert its control by transcriptionally and post-transcriptionally regulating ZEB2L.[3]

Quantitative Data on this compound Production and Gene Expression

The targeted disruption of the core biosynthesis genes has provided definitive evidence of their roles in this compound production.

Table 2: this compound Production in F. graminearum Wild-Type and Knockout Mutants

| Strain | This compound Production (µg/g) | Reference |

| Wild-Type (PH-1) | 31 ± 4.7 | [1] |

| ΔPKS4 | Not Detected | [5][6] |

| ΔPKS13 | Not Detected | [1][7] |

| ΔZEA1 (PKS13 homolog) | 0.9 ± 0.2 | [1] |

| ΔZEA2 (PKS4 homolog) | 0.9 ± 0.2 | [1] |

Table 3: Relative Gene Expression of this compound Biosynthesis Genes

| Condition/Genetic Background | Target Gene | Relative Expression Change | Reference |

| ZEA-inducing vs. non-inducing | ZEA1 (PKS13) | Upregulated | [1] |

| ZEA-inducing vs. non-inducing | ZEA2 (PKS4) | Upregulated | [1] |

| ΔPKS4 mutant | PKS13 | Dramatically decreased | [5][6] |

| Aurofusarin-deficient mutant | PKS4 | Higher transcription | [5] |

Experimental Protocols

A variety of molecular and analytical techniques are employed to study the this compound biosynthesis pathway.

Fungal Culture and this compound Production

-

F. graminearum Strains and Culture Conditions: Wild-type and mutant strains of F. graminearum are typically maintained on potato dextrose agar (B569324) (PDA). For this compound production, cultures are often grown on solid substrates like autoclaved rice or maize, or in liquid culture media such as potato dextrose broth (PDB).[5] Incubation is generally carried out in the dark at temperatures ranging from 25-28°C for several days to weeks.[9]

-

Inoculation: Cultures are typically inoculated with a defined number of conidiospores.[5]

This compound Extraction and Quantification

-

Extraction: this compound is typically extracted from fungal cultures or contaminated grain using organic solvents such as a mixture of acetonitrile (B52724) and water or methanol (B129727) and water.[9]

-

Quantification: High-Performance Liquid Chromatography (HPLC) coupled with a fluorescence or UV detector is the most common method for the quantification of this compound.[5] The identity of the compound is confirmed by comparing its retention time and spectral properties to that of a pure this compound standard.

Gene Disruption and Mutagenesis

-

Agrobacterium tumefaciens-Mediated Transformation (ATMT): This is a widely used method for creating targeted gene knockouts in F. graminearum.[5] The process involves constructing a replacement vector where a portion of the target gene is replaced with a selectable marker, such as the hygromycin B resistance gene (hygB). This vector is then introduced into A. tumefaciens, which is co-cultivated with F. graminearum spores. The T-DNA containing the replacement cassette is transferred to the fungal genome, and homologous recombination leads to the replacement of the target gene.[5]

-

Protoplast-Polyethylene Glycol (PEG) Method: An alternative method for fungal transformation involves the generation of protoplasts by enzymatic digestion of the fungal cell wall, followed by PEG-mediated uptake of the transforming DNA.

Gene Expression Analysis

-

RNA Extraction: Total RNA is extracted from fungal mycelia grown under this compound-inducing and non-inducing conditions.

-

Quantitative Real-Time PCR (qRT-PCR): The expression levels of the this compound biosynthesis genes are quantified by qRT-PCR using gene-specific primers.[1][10] The expression data is typically normalized to a constitutively expressed housekeeping gene, such as β-tubulin or GAPDH.[1]

Conclusion and Future Perspectives

Significant progress has been made in unraveling the molecular basis of this compound biosynthesis in Fusarium graminearum. The identification of the core gene cluster and the elucidation of the key regulatory mechanisms provide a solid foundation for developing strategies to mitigate this compound contamination in food and feed. Future research should focus on several key areas:

-

Enzymatic Characterization: Detailed biochemical and structural studies of the PKS and tailoring enzymes will provide deeper insights into their catalytic mechanisms and substrate specificities.

-

Regulatory Networks: Further investigation into the upstream signaling pathways that modulate the activity of the PKA pathway and the expression of ZEB2 will be crucial for a complete understanding of this compound regulation.

-

Host-Pathogen Interactions: Elucidating the role of this compound during the infection of host plants will provide valuable information for developing disease control strategies.

-

Inhibitor Development: The enzymes of the this compound biosynthesis pathway represent potential targets for the development of specific inhibitors that could be used as novel antifungal agents.

By continuing to explore the intricacies of the this compound biosynthesis pathway, the scientific community can develop effective and sustainable solutions to this important food safety challenge.

References

- 1. Characterization of Two Polyketide Synthase Genes Involved in this compound Biosynthesis in Gibberella zeae - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Expression Analysis of PKS13, FG08079.1 and PKS10 Genes in Fusarium graminearum and Fusarium culmorum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. The PKS4 Gene of Fusarium graminearum Is Essential for this compound Production - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The PKS4 gene of Fusarium graminearum is essential for this compound production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Autoregulation of ZEB2 expression for this compound production in Fusarium graminearum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quantitative Phosphoproteome Analysis of the Interaction Between Fusarium graminearum and Triticum aestivum | Springer Nature Experiments [experiments.springernature.com]

- 10. Real-time quantitative expression studies of the this compound biosynthetic gene cluster in Fusarium graminearum - PubMed [pubmed.ncbi.nlm.nih.gov]

The Estrogenic Activity of Zearalenone: A Technical Guide to its Molecular Mechanisms

For Researchers, Scientists, and Drug Development Professionals

December 15, 2025

Abstract

Zearalenone (B1683625) (ZEA), a non-steroidal mycotoxin produced by Fusarium species, is a prevalent contaminant in cereal crops and animal feed worldwide. Its structural similarity to 17β-estradiol enables it to function as a potent mycoestrogen, exerting significant endocrine-disrupting effects in both humans and animals. This technical guide provides an in-depth examination of the molecular mechanisms underpinning ZEA's estrogenic activity. It details the interaction of ZEA and its metabolites with estrogen receptors (ERs), delineates the subsequent genomic and non-genomic signaling cascades, presents quantitative data on its binding affinity and potency, and provides detailed protocols for key experimental assays used in its characterization. This document is intended to serve as a comprehensive resource for researchers investigating the biological impact of this compound and for professionals involved in the development of therapeutics targeting estrogenic pathways.

Molecular Mechanism of Action

The estrogenic activity of this compound and its metabolites is primarily mediated through their direct interaction with estrogen receptors, ERα and ERβ. Although it is not a steroid, ZEA's molecular structure, particularly its phenolic ring, mimics the A-ring of 17β-estradiol, allowing it to fit within the ligand-binding pocket of the estrogen receptors. This competitive binding initiates a cascade of molecular events typically triggered by endogenous estrogens.

Upon binding, ZEA induces a conformational change in the ER, leading to receptor dimerization. This activated ZEA-ER complex then translocates to the nucleus, where it binds to specific DNA sequences known as Estrogen Response Elements (EREs) located in the promoter regions of target genes. This interaction recruits a complex of co-activator proteins, initiating the transcription of estrogen-responsive genes and subsequent protein synthesis, which ultimately alters cellular function and promotes proliferation.

The estrogenic potency of ZEA is significantly influenced by its metabolism. In vivo, ZEA is reduced to α-zearalenol (α-ZEL) and β-zearalenol (β-ZEL). α-ZEL exhibits a higher binding affinity for ERs and greater estrogenic potency than the parent ZEA molecule, while β-ZEL is generally less active. This metabolic conversion is a critical factor in the overall toxicological profile of this compound exposure.

Signaling Pathways

This compound exerts its estrogenic effects through two primary signaling pathways: the classical genomic pathway and rapid non-genomic pathways.

-

Genomic Pathway: This is the primary mechanism of action, involving the direct regulation of gene expression as described above. The ZEA-ER complex acts as a transcription factor, modulating the expression of genes that control cell cycle progression, proliferation, and apoptosis, such as pS2 (TFF1) and GREB1.

-

Non-Genomic Pathways: ZEA has also been shown to trigger rapid signaling events that do not require direct gene transcription. These effects are thought to be mediated by a subpopulation of estrogen receptors located at the plasma membrane. Activation of these receptors can lead to the rapid stimulation of intracellular signaling cascades, including the Phosphoinositide 3-kinase (PI3K)/AKT and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are crucial regulators of cell survival, proliferation, and apoptosis, and their activation by ZEA contributes to its overall estrogenic and toxic effects.

Caption: Classical genomic signaling pathway of this compound.

Caption: Non-genomic signaling pathways activated by this compound.

Quantitative Analysis of Estrogenic Potency

The estrogenic potency of this compound and its metabolites is quantified through various in vitro assays that measure their binding affinity to ERs and their ability to elicit a biological response. This data is crucial for risk assessment and for comparing the relative potency of different xenoestrogens.

Table 1: Estrogen Receptor Binding Affinity of this compound and its Metabolites

This table summarizes the relative binding affinity (RBA) and the half-maximal inhibitory concentration (IC50) of ZEA and its metabolites for estrogen receptors. RBA is typically expressed as a percentage relative to the binding of 17β-estradiol (E2), which is set to 100%. IC50 represents the concentration of the compound required to displace 50% of a radiolabeled ligand from the receptor.

| Compound | Receptor | RBA (%) vs. E2 | IC50 (nM) | Species/System | Reference |

| This compound (ZEA) | ERα | 0.8 - 5 | 240.4 | Human | |

| α-Zearalenol (α-ZEL) | ERα | 10 - 60 | 21.79 | Human | |

| β-Zearalenol (β-ZEL) | ERα | 0.5 - 2 | - | Swine, Rat, Chicken | |

| This compound (ZEA) | ERβ | 1.2 - 7 | 165.7 | Human | |

| α-Zearalenol (α-ZEL) | ERβ | 15 - 80 | 42.76 | Human |

Note: RBA and IC50 values can vary significantly between studies due to different experimental conditions (e.g., receptor source, assay buffer, temperature). The ranges presented reflect this variability.

Table 2: Functional Estrogenic Potency of this compound and its Metabolites

This table presents the half-maximal effective concentration (EC50) values for ZEA and its metabolites from functional assays, such as cell proliferation (E-screen) and reporter gene assays. The EC50 value is the concentration of a compound that induces a response halfway between the baseline and maximum effect.

| Compound | Assay Type | EC50 (nM) | Cell Line | Reference |

| This compound (ZEA) | ERE-Luciferase | 24.4 | hERα-HeLa-9903 | |

| α-Zearalenol (α-ZEL) | ERE-Luciferase | 0.057 | hERα-HeLa-9903 | |

| This compound (ZEA) | ERE-Luciferase | 0.359 | Ishikawa | |

| α-Zearalenol (α-ZEL) | ERE-Luciferase | 0.027 | Ishikawa | |

| β-Zearalenol (β-ZEL) | Cell Proliferation (MTT) | 5200 | MCF-7 | |

| α-Zearalenol (α-ZEL) | BLYES Assay | 1.5 | S. cerevisiae | |

| This compound (ZEA) | BLYES Assay | 31 | S. cerevisiae |

Note: Lower EC50 values indicate higher estrogenic potency.

Key Experimental Methodologies

Standardized in vitro bioassays are essential for characterizing the estrogenic activity of compounds like this compound. The following sections provide detailed protocols for three fundamental assays.

Competitive Estrogen Receptor Binding Assay

This assay quantifies the ability of a test compound to compete with radiolabeled 17β-estradiol ([³H]E2) for binding to the estrogen receptor. It provides a direct measure of the compound's binding affinity.

Caption: Workflow for a competitive estrogen receptor binding assay.

Detailed Protocol:

-

Preparation of ER Source: Prepare uterine cytosol from ovariectomized rats or use commercially available recombinant human ERα. Determine the total protein concentration of the cytosol using a standard protein assay.

-

Reagent Preparation:

-

Prepare a working solution of radiolabeled [³H]17β-estradiol at a fixed concentration (e.g., 0.5-1.0 nM).

-

Prepare serial dilutions of this compound and a reference standard (unlabeled 17β-estradiol) in an appropriate solvent (e.g., ethanol (B145695) or DMSO).

-

Prepare assay buffer (e.g., TEDG: 10 mM Tris, 1.5 mM EDTA, 1 mM DTT, 10% glycerol, pH 7.4).

-

-

Assay Incubation:

-

In microcentrifuge tubes, combine the ER preparation (50-100 µg protein), the [³H]E2 solution, and varying concentrations of the test compound or reference standard.

-

Include tubes for total binding (no competitor) and non-specific binding (a high concentration of unlabeled E2).

-

Bring the total volume to 0.5 mL with assay buffer.

-

Incubate the mixture for 18-24 hours at 4°C to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Add a slurry of hydroxylapatite (HAP) to each tube to bind the receptor-ligand complexes.

-

Incubate on ice for 15-20 minutes with intermittent vortexing.

-

Centrifuge the tubes to pellet the HAP, and wash the pellets multiple times with buffer to remove unbound [³H]E2.

-

-

Quantification and Data Analysis:

-

Resuspend the final HAP pellet in scintillation fluid.

-

Measure the radioactivity using a liquid scintillation counter.

-

Calculate the percentage of specific binding inhibited by each concentration of the test compound.

-

Plot the percent inhibition against the logarithm of the competitor concentration and use non-linear regression to determine the IC50 value.

-

ERE-Luciferase Reporter Gene Assay

This cell-based assay measures the ability of a compound to activate the ER and induce the transcription of a reporter gene (luciferase) under the control of EREs. It is a direct measure of the transcriptional activity induced by an estrogenic compound.

Caption: Workflow for an ERE-luciferase reporter gene assay.

Detailed Protocol:

-

Cell Culture:

-

Maintain an ER-positive cell line, such as MCF-7 or T47D, stably transfected with an ERE-luciferase reporter construct (e.g., MCF-7aro/ERE or T47D-KBluc cells).

-

Culture cells in phenol (B47542) red-free medium supplemented with charcoal-stripped fetal bovine serum (CS-FBS) for several days prior to the assay to deplete endogenous estrogens.

-

-

Cell Plating:

-

Trypsinize and count the cells.

-

Seed the cells into a 96-well white, clear-bottom plate at a density of approximately 1 x 10⁴ cells per well.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound and 17β-estradiol (positive control) in the assay medium (phenol red-free medium with CS-FBS). The final solvent concentration should not exceed 0.1%.

-

Remove the seeding medium from the cells and replace it with medium containing the test compounds. Include vehicle control wells (e.g., 0.1% DMSO).

-

Incubate the plate for 24 hours at 37°C and 5% CO₂.

-

-

Luciferase Activity Measurement:

-

After incubation, remove the treatment medium and gently wash the cells with PBS.

-

Add 20-100 µL of a passive cell lysis buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.

-

Add 100 µL of luciferase assay reagent (containing luciferin (B1168401) substrate) to each well.

-

Immediately measure the luminescence using a plate-reading luminometer.

-

-

Data Analysis:

-

Normalize the raw luminescence units (RLU) to the vehicle control to calculate the fold induction.

-

Plot the fold induction against the logarithm of the compound concentration and use a sigmoidal dose-response curve fit to determine the EC50 value.

-

Cell Proliferation Assay (MTT/E-screen)

This assay measures the mitogenic (proliferative) effect of estrogenic compounds on ER-positive breast cancer cells, such as MCF-7. The principle of the E-screen (Estrogen-screen) is based on this proliferative response. The MTT assay is a common colorimetric method to quantify this proliferation.

Caption: Workflow for an MTT cell proliferation assay.

Detailed Protocol:

-

Cell Culture and Plating:

-

Culture MCF-7 cells as described for the reporter gene assay in phenol red-free medium with CS-FBS.

-

Seed the cells into a 96-well plate at a low density (e.g., 4,000 cells/well) and incubate for 24 hours.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound and 17β-estradiol in the assay medium.

-

Replace the seeding medium with the treatment medium.

-

Incubate the cells for 6 days to allow for proliferation, changing the medium every 2 days.

-

-

MTT Assay:

-

At the end of the incubation period, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan (B1609692) crystals.

-

Carefully aspirate the medium.

-

Add 100 µL of a solubilization solution (e.g., DMSO or a specialized detergent reagent) to each well to dissolve the formazan crystals.

-

-

Quantification and Data Analysis:

-

Shake the plate gently for 10-15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell proliferation relative to the vehicle-treated control.

-

Plot the percentage of proliferation against the logarithm of the compound concentration to determine the EC50 value.

-

Conclusion

This compound's estrogenic activity is a well-documented phenomenon driven by its structural ability to competitively bind to and activate estrogen receptors. This interaction triggers both classical genomic and rapid non-genomic signaling pathways, leading to a range of estrogen-like physiological effects, most notably the stimulation of cell proliferation. The potency of ZEA is enhanced by its metabolic conversion to α-zearalenol, a metabolite with a significantly higher affinity for estrogen receptors. The quantitative data derived from binding, reporter gene, and cell proliferation assays are essential for understanding the relative risk posed by this mycotoxin. The detailed protocols provided in this guide offer a standardized framework for researchers to investigate and quantify the estrogenic effects of this compound and other potential endocrine-disrupting compounds. A thorough understanding of these molecular mechanisms is fundamental for assessing the health risks associated with this compound exposure and for the development of strategies to mitigate its impact.

Zearalenone's Interaction with Estrogen Receptors Alpha and Beta: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zearalenone (B1683625) (ZEA), a non-steroidal mycotoxin produced by fungi of the Fusarium genus, is a prevalent contaminant in cereal crops and animal feed worldwide. Its structural similarity to the endogenous estrogen, 17β-estradiol, allows it to bind to and activate estrogen receptors (ERs), leading to a range of endocrine-disrupting effects in both animals and humans. This technical guide provides a comprehensive overview of the interaction of this compound and its primary metabolites, α-zearalenol (α-ZOL) and β-zearalenol (β-ZOL), with estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). The guide details the binding affinities, functional activation, and downstream signaling pathways, presenting quantitative data in structured tables, outlining key experimental protocols, and visualizing complex pathways and workflows.

Data Presentation: Quantitative Analysis of this compound and Metabolite Interactions with ERα and ERβ

The binding affinity and functional potency of this compound and its metabolites for ERα and ERβ have been characterized through various in vitro assays. The following tables summarize key quantitative data from competitive binding assays and reporter gene assays, providing a comparative view of their estrogenic potential.

Table 1: Competitive Binding Affinities (IC50) of this compound and its Metabolites for Human ERα and ERβ

| Compound | Estrogen Receptor | IC50 (nM) | Reference |

| This compound (ZEA) | ERα | 240.4 | [1] |

| ERβ | 165.7 | [1] | |

| α-Zearalenol (α-ZOL) | ERα | 21.79 | [1] |

| ERβ | 42.76 | [1] | |

| β-Zearalenol (β-ZOL) | ERα | >1000 | Not directly available in a competitive binding assay in the search results. |

| ERβ | >1000 | Not directly available in a competitive binding assay in the search results. | |

| 17β-Estradiol (E2) | ERα | 5.0 | [1] |

| ERβ | 6.5 | [1] |

IC50 values represent the concentration of the compound required to displace 50% of a radiolabeled ligand from the receptor.

Table 2: Estrogenic Activity (EC50) of this compound and its Metabolites in Reporter Gene Assays

| Compound | Cell Line | Estrogen Receptor | EC50 (nM) | Reference |

| This compound (ZEA) | hERα-HeLa-9903 | ERα | >1 | [2] |

| α-Zearalenol (α-ZOL) | hERα-HeLa-9903 | ERα | >0.01 | [2] |

| β-Zearalenol (β-ZOL) | MCF-7 | ERα/ERβ | 5.2 x 10³ | [3] |

EC50 values represent the concentration of the compound that elicits 50% of the maximal response in a functional assay.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the core experimental protocols used to assess the interaction of this compound and its metabolites with estrogen receptors.

Competitive Radioligand Binding Assay

This assay quantifies the ability of a test compound to compete with a radiolabeled ligand for binding to a specific receptor.

Objective: To determine the binding affinity (IC50 and subsequently Ki) of this compound and its metabolites for ERα and ERβ.

Materials:

-

Rat uterine cytosol (as a source of ERs)[4]

-

TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4)[4]

-

Radiolabeled 17β-estradiol ([³H]-E2)

-

Unlabeled 17β-estradiol (for standard curve)

-

Test compounds (this compound, α-Zearalenol, β-Zearalenol)

-

Hydroxylapatite (HAP) slurry

-

Scintillation fluid and counter

Procedure:

-

Preparation of Rat Uterine Cytosol: Uteri from ovariectomized female rats are homogenized in ice-cold TEDG buffer. The homogenate is centrifuged to remove cellular debris, and the resulting supernatant is ultracentrifuged to obtain the cytosol containing the estrogen receptors.[4]

-

Assay Setup: In assay tubes, a constant amount of uterine cytosol (e.g., 50-100 µg of protein) and a fixed concentration of [³H]-E2 (e.g., 0.5-1.0 nM) are incubated with varying concentrations of the unlabeled test compound or unlabeled 17β-estradiol.[4]

-

Incubation: The mixture is incubated to allow for competitive binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Hydroxylapatite (HAP) slurry is added to each tube to adsorb the receptor-ligand complexes. The HAP is then washed to remove unbound radioligand.

-

Quantification: The amount of bound [³H]-E2 is quantified by liquid scintillation counting.

-

Data Analysis: A competition curve is generated by plotting the percentage of specifically bound [³H]-E2 against the logarithm of the competitor concentration. The IC50 value is determined from this curve.

E-Screen (Estrogen-Screen) Bioassay

This cell proliferation assay measures the estrogenic activity of a compound based on its ability to induce the proliferation of estrogen-sensitive cells.

Objective: To assess the functional estrogenic activity of this compound and its metabolites.

Materials:

-

MCF-7 human breast cancer cells (ER-positive)[5]

-

Culture medium (e.g., DMEM) with fetal bovine serum (FBS)[5]

-

Phenol red-free medium with charcoal-dextran stripped FBS (to remove endogenous estrogens)[5]

-

Test compounds

-

17β-Estradiol (positive control)

-

Cell proliferation detection reagent (e.g., MTT, SRB)

Procedure:

-

Cell Culture: MCF-7 cells are cultured in standard medium. Before the assay, they are switched to a hormone-free medium for a period to synchronize the cells and reduce basal proliferation.[5]

-

Cell Seeding: Cells are seeded into 96-well plates and allowed to attach.

-

Treatment: The medium is replaced with hormone-free medium containing various concentrations of the test compounds or 17β-estradiol.[5]

-

Incubation: The cells are incubated for a period of time (e.g., 6 days) to allow for cell proliferation.[5]

-

Quantification of Cell Proliferation: Cell viability/proliferation is measured using a colorimetric assay such as the MTT or SRB assay.

-

Data Analysis: The proliferative effect of the test compound is calculated relative to the positive control (17β-estradiol) to determine its relative proliferative potency.

References

- 1. Characterization of the estrogenic activities of this compound and zeranol in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Estrogen receptor α interaction of this compound and its phase I metabolite α-zearalenol in combination with soy isoflavones in hERα-HeLa-9903 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Investigations on cellular proliferation induced by this compound and its derivatives in relation to the estrogenic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. E-SCREEN - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to Zearalenone Metabolites and Their Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zearalenone (B1683625) (ZEN) is a non-steroidal estrogenic mycotoxin produced by various Fusarium and Gibberella species.[1] This mycotoxin is a frequent contaminant of agricultural commodities such as maize, barley, wheat, and rice, posing a significant concern for animal and human health.[2][3] Structurally similar to naturally occurring estrogens like 17β-estradiol, ZEN and its metabolites can bind to estrogen receptors (ERs), leading to a range of reproductive disorders and endocrine-disrupting effects.[3][4] After ingestion, ZEN is rapidly absorbed and undergoes extensive metabolism, primarily in the liver and intestine, into several key derivatives.[5][6] The biological activity of these metabolites can differ significantly from the parent compound, with some exhibiting enhanced estrogenicity.[3][6] This guide provides a comprehensive overview of the metabolic pathways of this compound, the comparative biological activities of its principal metabolites, and detailed protocols for their assessment.

Metabolism of this compound

This compound is biotransformed in mammals through two main phases of metabolism. Phase I involves the reduction of the C-8 keto group, while Phase II involves conjugation with glucuronic acid.[2][5]

Phase I Metabolism: The primary pathway for ZEN metabolism is its reduction to α-zearalenol (α-ZEL) and β-zearalenol (β-ZEL), a reaction catalyzed by 3α- and 3β-hydroxysteroid dehydrogenases (HSDs).[5][6] The ratio of these metabolites varies significantly between species. For instance, pigs, a highly sensitive species, predominantly produce the more estrogenic α-ZEL, whereas chickens produce more of the less active β-ZEL.[1][3][6] Further reduction of the C11-C12 double bond can lead to the formation of α-zearalanol (α-ZAL) and β-zearalanol (β-ZAL).[2][6]

Phase II Metabolism: ZEN and its Phase I metabolites can be conjugated with glucuronic acid by uridine (B1682114) diphosphate-glucuronosyltransferases (UDPGT) to form glucuronides, such as ZEN-14-glucuronide (ZEN-14GlcA).[1][5] This process generally increases water solubility and facilitates excretion.[5]

Biological Activity

The biological effects of ZEN and its metabolites are primarily linked to their estrogenic and cytotoxic properties.

Estrogenic Activity

The structural similarity of ZEN and its metabolites to estrogen allows them to bind to and activate estrogen receptors (ERα and ERβ), mimicking the effects of endogenous estrogens and disrupting the endocrine system.[4][6] This interaction triggers a cascade of cellular events, including altered gene expression and cell proliferation.[4][7] The estrogenic potency varies considerably among the different metabolites. Generally, α-ZEL shows the highest estrogenic activity, often exceeding that of the parent compound ZEN, while β-ZEL is significantly less potent.[3][6][8] This difference in potency is a key factor in the species-specific toxicity of this compound.[8][9]

| Compound | Assay Type | Cell Line/System | Endpoint | EC50 (nM) | Relative Potency Ranking | Reference |

| 17β-estradiol | Reporter Gene Assay | - | Estrogen Receptor Activation | 0.015 | Highest | [10] |

| α-Zearalenol (α-ZEL) | Alkaline Phosphatase | Ishikawa | ALP Induction | 0.027 | 1 | [7] |

| Reporter Gene Assay | - | Estrogen Receptor Activation | 0.022 | 2 | [10] | |

| α-Zearalanol (α-ZAL) | Alkaline Phosphatase | Ishikawa | ALP Induction | - | 3 | [11] |

| This compound (ZEN) | Alkaline Phosphatase | Ishikawa | ALP Induction | 0.359 | 4 | [7] |

| β-Zearalenol (β-ZEL) | Alkaline Phosphatase | Ishikawa | ALP Induction | - | 5 | [7] |

| β-Zearalanol (β-ZAL) | Alkaline Phosphatase | Ishikawa | ALP Induction | - | 6 | [7] |

Table 1: Comparative Estrogenic Potency of this compound and its Metabolites. EC50 values represent the concentration required to elicit a half-maximal response. Relative potency is ranked from highest to lowest estrogenic activity.

Cytotoxicity

Beyond their hormonal effects, ZEN and its metabolites can induce cytotoxicity by inhibiting cell viability and the synthesis of essential macromolecules like proteins and DNA.[12] The mechanisms underlying this toxicity often involve the induction of oxidative stress, characterized by the overproduction of reactive oxygen species (ROS).[13][14] This oxidative imbalance can damage cellular components and trigger apoptotic cell death.[14][15] Studies have shown that ZEN can induce apoptosis through p53-dependent mitochondrial signaling pathways and by activating mitogen-activated protein kinases (MAPKs) such as JNK and p38.[15][16]

| Compound | Cell Line | Assay | IC50 (µM) | Exposure Time | Reference |

| This compound (ZEN) | Vero | MTT | ~50 (estimated) | 48h | [12] |

| CHO-K1 | MTT | 60.3 to >100.0 | 24-72h | [17] | |

| HepG2 | MTT | 100 | - | [15] | |

| α-Zearalenol (α-ZEL) | Vero | MTT | >50 (less toxic than ZEN) | 48h | [12] |

| CHO-K1 | MTT | 30.0 to 33.0 | 24-72h | [17] | |

| β-Zearalenol (β-ZEL) | Vero | MTT | >50 (less toxic than ZEN) | 48h | [12] |

| CHO-K1 | MTT | 55.0 to >75.0 | 24-72h | [17] |

Table 2: Cytotoxicity (IC50) of this compound and its Metabolites in Various Cell Lines. IC50 is the concentration of a substance that reduces the viability of a cell culture by 50%.

Key Experimental Protocols

Estrogenicity Assessment: Alkaline Phosphatase (ALP) Assay in Ishikawa Cells

This assay is a widely used in vitro method to assess the estrogenic activity of compounds.[7]

-

Principle: The human endometrial adenocarcinoma cell line, Ishikawa, responds to estrogenic compounds by upregulating the activity of alkaline phosphatase (ALP). This enzymatic activity can be quantified using a chromogenic or fluorogenic substrate.[7]

-

Methodology:

-

Cell Culture: Ishikawa cells are maintained in a suitable culture medium (e.g., DMEM/F-12) supplemented with fetal bovine serum (FBS). For the assay, cells are seeded into 96-well plates and allowed to attach.

-

Hormone Deprivation: To reduce baseline estrogenic activity, cells are typically switched to a medium containing charcoal-stripped FBS for 24-48 hours before treatment.

-

Compound Treatment: Cells are treated with a serial dilution of the test compounds (ZEN and its metabolites). A positive control (e.g., 17β-estradiol) and a vehicle control (e.g., DMSO) must be included.

-

Incubation: Plates are incubated for a defined period (e.g., 48-72 hours) to allow for receptor binding and ALP induction.

-

Cell Lysis & ALP Measurement: The culture medium is removed, and cells are lysed. The ALP substrate (e.g., p-nitrophenyl phosphate, pNPP) is added, and the plate is incubated. The colorimetric change is measured using a microplate reader at the appropriate wavelength (e.g., 405 nm).

-

Data Analysis: The ALP activity is normalized to total protein content or cell number. Dose-response curves are constructed to calculate EC50 values, which represent the concentration at which the compound induces 50% of the maximal response.[7]

-

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[12]

-

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of living cells.

-

Methodology:

-

Cell Seeding: The target cells (e.g., Vero, CHO-K1, HepG2) are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.[12][17]

-

Compound Exposure: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. Control wells receive only the vehicle.

-

Incubation: Cells are incubated with the compounds for a specific duration (e.g., 24, 48, or 72 hours).[17]

-

MTT Addition: A sterile MTT solution is added to each well, and the plate is incubated for another 2-4 hours to allow for formazan crystal formation.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured on a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The absorbance values are converted to a percentage of the vehicle control. Dose-response curves are plotted to determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.[12][17]

-

Quantification and Analysis: High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the separation, identification, and quantification of ZEN and its metabolites in various matrices.[18][19]

-

Principle: The method separates compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase. Detection is typically achieved using UV or fluorescence detectors, with fluorescence offering higher sensitivity for these compounds.[19]

-

Methodology:

-

Sample Preparation & Extraction: This is a critical step. For biological samples (e.g., cell lysates, plasma), a liquid-liquid extraction (e.g., with acetonitrile (B52724) or ethyl acetate) or solid-phase extraction (SPE) is performed to isolate the analytes from the matrix.[18][20] Immunoaffinity columns (IAC) offer high specificity and are often used for cleanup.[18][20]

-

Chromatographic Separation: An aliquot of the extracted sample is injected into the HPLC system. A C18 reversed-phase column is commonly used. The mobile phase typically consists of a gradient or isocratic mixture of acetonitrile and water.[19]

-

Detection: As the separated compounds elute from the column, they are detected. Fluorescence detection (e.g., excitation at 274 nm, emission at 440 nm) is preferred for its high sensitivity and selectivity for ZEN and its metabolites. UV detection (e.g., at 235 nm) is also applicable.[19]

-

Quantification: The concentration of each analyte is determined by comparing its peak area to a calibration curve generated from analytical standards of known concentrations.[19]

-

Conclusion

The biotransformation of this compound results in a suite of metabolites with diverse biological activities. The relative production of the highly estrogenic α-zearalenol versus the less active β-zearalenol is a critical determinant of species-specific sensitivity. While estrogenic effects are the most well-characterized, the cytotoxic potential of ZEN and its metabolites, mediated through oxidative stress and apoptosis, also contributes significantly to their overall toxicity. A thorough understanding of these metabolic pathways and biological effects, facilitated by robust experimental protocols, is essential for accurate risk assessment, the development of detoxification strategies, and for professionals in the field of drug development exploring endocrine-related pathways.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Frontiers | this compound: A Mycotoxin With Different Toxic Effect in Domestic and Laboratory Animals’ Granulosa Cells [frontiersin.org]

- 3. This compound and Its Metabolites—General Overview, Occurrence, and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Estrogenic activity of this compound, α-zearalenol and β-zearalenol assessed using the E-screen assay in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. Measurement of the relative binding affinity of this compound, alpha-zearalenol and beta-zearalenol for uterine and oviduct estrogen receptors in swine, rats and chickens: an indicator of estrogenic potencies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Physiologically-Based Toxicokinetic Modeling of this compound and Its Metabolites: Application to the Jersey Girl Study | PLOS One [journals.plos.org]

- 10. Endocrine disrupting effects of this compound, alpha- and beta-zearalenol at the level of nuclear receptor binding and steroidogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Estrogenic in vitro evaluation of this compound and its phase I and II metabolites in combination with soy isoflavones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cytotoxicity effects induced by this compound metabolites, alpha Zearalenol and beta Zearalenol, on cultured Vero cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Reproductive Toxicity of this compound and Its Molecular Mechanisms: A Review [mdpi.com]

- 15. The mycotoxin this compound induces apoptosis in human hepatocytes (HepG2) via p53-dependent mitochondrial signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound and the Immune Response [mdpi.com]

- 17. Interactive effects of this compound and its metabolites on cytotoxicity and metabolization in ovarian CHO-K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Determination of this compound and Its Derivatives in Feed by Gas Chromatography–Mass Spectrometry with Immunoaffinity Column Cleanup and Isotope Dilution [mdpi.com]

- 19. files01.core.ac.uk [files01.core.ac.uk]

- 20. researchgate.net [researchgate.net]

Zearalenone in Agricultural Commodities: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zearalenone (B1683625) (ZEN) is a non-steroidal estrogenic mycotoxin produced by various Fusarium species, including F. graminearum, F. culmorum, F. cerealis, and F. equiseti.[1][2][3] These fungi commonly contaminate a wide range of agricultural commodities, particularly cereal grains, both pre- and post-harvest.[1][4] Due to its structural similarity to endogenous estrogens, this compound can bind to estrogen receptors, leading to a variety of reproductive disorders and other health issues in animals and potentially in humans.[5][6] Its thermal stability and resistance to many food processing techniques make it a persistent concern for food and feed safety worldwide.[2][7] This technical guide provides a comprehensive overview of the occurrence of this compound in agricultural commodities, detailed experimental protocols for its detection, and an exploration of the molecular signaling pathways affected by its toxicity.

Occurrence of this compound in Agricultural Commodities

This compound contamination is a global issue, with its presence reported in a wide array of agricultural products. The most frequently contaminated commodities are cereal grains, which form the staple of many diets and are primary components of animal feed.

Major Affected Commodities

The primary agricultural commodities affected by this compound contamination include:

-

Maize (Corn): Widely regarded as one of the most susceptible crops to this compound contamination.[1][3][4][5]

-

Wheat: Frequently contaminated with this compound, often co-occurring with other Fusarium mycotoxins like deoxynivalenol (B1670258) (DON).[1][3][4]

-

Barley: Another common host for Fusarium species that produce this compound.[1][3][4]

-

Oats, Rye, and Sorghum: Also susceptible to this compound contamination, though often to a lesser extent than maize and wheat.[1][3][4]

-

Rice: Contamination has been reported, particularly in regions with favorable climatic conditions for Fusarium growth.[1][4]

-

Animal Feed: Due to the use of contaminated cereals as ingredients, animal feed is a significant source of this compound exposure for livestock.[1][4]

Quantitative Data on this compound Contamination

The following tables summarize quantitative data on the occurrence of this compound in various agricultural commodities across different geographical regions. It is important to note that contamination levels can vary significantly from year to year and are influenced by factors such as climate, agricultural practices, and storage conditions.

Table 1: Occurrence of this compound in Maize

| Region/Country | No. of Samples | Incidence (%) | Mean Concentration (µg/kg) | Maximum Concentration (µg/kg) | Reference |

| Global (2008-2017) | 74,821 (feed & raw materials) | 45 | 723 (median of positives) | - | [4] |

| Europe (EFSA survey) | - | 33 | 15 | - | [6] |

| China | - | - | - | 3049 | [6] |

| Brazil | - | 11.1 | - | - | [8] |

| Mexico | - | 66.7 | - | - | [8] |

| Algeria | - | - | 109 | - | [8] |

| Côte d'Ivoire | - | 100 | 82.8 | - | [8] |

| Egypt (White Corn) | 15 | 20 | 1.7 | 2.15 | [3] |

| Egypt (Yellow Corn) | 15 | - | - | 3.7 | [3] |

Table 2: Occurrence of this compound in Wheat

| Region/Country | No. of Samples | Incidence (%) | Mean Concentration (µg/kg) | Maximum Concentration (µg/kg) | Reference |

| Global (2008-2017) | 74,821 (feed & raw materials) | - | - | - | [4] |

| China | - | - | - | 3049 | [4] |

| Italy | - | 8.8 | 2.4-27.2 (range) | - | [8] |

| Algeria | - | 63.3 | 102 | - | [8] |

| Egypt | 15 | 40 | 1.55 | 2.5 | [3] |

| Bulgaria | 26 | 35 | - | 126.54 | [9] |

Table 3: Occurrence of this compound in Barley

| Region/Country | No. of Samples | Incidence (%) | Mean Concentration (µg/kg) | Maximum Concentration (µg/kg) | Reference |

| Global | - | 46 | - | - | [6] |

| Italy | - | 22 | 7.3-15 (range) | - | [8] |

| Egypt | 15 | 26.7 | 1.25 | 1.77 | [3] |

| Bulgaria | 21 | 29 | - | 79.64 | [9] |

Table 4: Occurrence of this compound in Animal Feed

| Region/Country | No. of Samples | Incidence (%) | Mean Concentration (µg/kg) | Maximum Concentration (µg/kg) | Reference |

| Global (2009-2011) | 7049 | 45 | 233 | 49,307 | |

| East Asia, Sub-Saharan Africa, South America | - | Highest positive rate | - | - | [1] |

Experimental Protocols

Accurate and sensitive detection of this compound in agricultural commodities is crucial for risk assessment and regulatory enforcement. High-Performance Liquid Chromatography (HPLC) with fluorescence detection (FLD) and Mass Spectrometry (MS) are the most commonly employed techniques. Enzyme-Linked Immunosorbent Assays (ELISA) are also widely used for rapid screening.

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

This method is widely used for the quantification of this compound due to its high sensitivity and specificity.

1. Sample Preparation and Extraction:

-

Grinding: A representative sample of the agricultural commodity is finely ground to ensure homogeneity.

-

Extraction: A known weight of the ground sample (e.g., 25 g) is extracted with a solvent mixture, typically acetonitrile (B52724)/water (e.g., 90:10 v/v) or methanol (B129727)/water (e.g., 75:25 v/v), by shaking or blending for a specified time (e.g., 30 minutes).

-

Filtration: The extract is filtered through a fluted filter paper to remove solid particles.

2. Clean-up:

-

Immunoaffinity Column (IAC) Clean-up: This is the most common and effective clean-up method for this compound.

-

The filtered extract is diluted with a phosphate-buffered saline (PBS) solution.

-

The diluted extract is passed through an immunoaffinity column containing antibodies specific to this compound. This compound binds to the antibodies, while interfering compounds are washed away.

-

The column is washed with water or PBS to remove any remaining impurities.

-

This compound is then eluted from the column with a small volume of a strong organic solvent, such as methanol or acetonitrile.

-

-

Solid-Phase Extraction (SPE): Alternatively, SPE cartridges can be used for clean-up, although they may be less specific than IACs.

3. HPLC-FLD Analysis:

-

Evaporation and Reconstitution: The eluate from the clean-up step is evaporated to dryness under a gentle stream of nitrogen and reconstituted in a small, precise volume of the mobile phase.

-

Chromatographic Separation: An aliquot of the reconstituted sample is injected into the HPLC system.

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is commonly used as the mobile phase.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

-

Fluorescence Detection: this compound is a naturally fluorescent compound.

-

Excitation Wavelength (λex): 274 nm

-

Emission Wavelength (λem): 440 nm

-

-

Quantification: The concentration of this compound in the sample is determined by comparing the peak area of the sample with that of a calibration curve prepared from this compound standards of known concentrations.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers higher selectivity and sensitivity and is often used as a confirmatory method.

1. Sample Preparation and Extraction:

-

The sample preparation and extraction steps are similar to those for HPLC-FLD. A "dilute-and-shoot" approach, where the extract is simply diluted before injection, can sometimes be used for cleaner matrices.

2. LC-MS/MS Analysis:

-

Chromatographic Separation: Similar to HPLC-FLD, a reversed-phase C18 column is used for separation.

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) is commonly used, often in the negative ion mode.

-

Multiple Reaction Monitoring (MRM): For high specificity, the instrument is set to monitor specific precursor-to-product ion transitions for this compound. A common transition is m/z 317.1 → 175.1.

-

-

Quantification: Quantification is achieved using a calibration curve prepared with this compound standards. An isotopically labeled internal standard can be used to improve accuracy and precision.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a rapid and high-throughput screening method based on the specific binding of antibodies to this compound.

1. Principle:

-

A competitive ELISA format is typically used.

-

Microtiter plate wells are coated with antibodies specific to this compound.

-

A known amount of enzyme-labeled this compound (conjugate) and the sample extract (containing unknown amounts of this compound) are added to the wells.

-

The this compound in the sample and the enzyme-labeled this compound compete for binding to the antibodies on the plate.

-

After an incubation period, the unbound components are washed away.

-

A substrate is added, which reacts with the enzyme on the bound conjugate to produce a color change.

-

The intensity of the color is inversely proportional to the concentration of this compound in the sample.

2. General Procedure:

-

Extraction: The sample is extracted with a suitable solvent (e.g., methanol/water).

-

Dilution: The extract is diluted with a buffer provided in the kit.

-

Assay: The diluted extract, standards, and enzyme conjugate are added to the antibody-coated microplate wells and incubated.

-

Washing: The plate is washed to remove unbound reagents.

-

Substrate Addition: A substrate solution is added, and the plate is incubated for color development.

-

Stopping the Reaction: A stop solution is added to halt the color development.

-

Reading: The absorbance is read using a microplate reader at a specific wavelength.

-

Calculation: The concentration of this compound is calculated based on a standard curve generated from the absorbance values of the standards.

Signaling Pathways and Molecular Mechanisms of Toxicity

This compound exerts its toxic effects primarily through its interaction with estrogen receptors, leading to disruptions in endocrine signaling. However, it also induces toxicity through other mechanisms, including oxidative stress and the modulation of various cellular signaling pathways.

Estrogen Receptor Signaling Pathway

This compound and its metabolites, particularly α-zearalenol, are structurally similar to 17β-estradiol and can bind to estrogen receptors (ERα and ERβ).[9] This binding can trigger both genomic and non-genomic estrogenic signaling pathways.

Caption: this compound's estrogenic signaling pathway.

MAPK Signaling Pathways

This compound has been shown to activate Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including ERK1/2, JNK, and p38, which are involved in cell proliferation, differentiation, and apoptosis.

Caption: this compound-induced MAPK signaling pathways.

Oxidative Stress and Apoptosis Pathway

This compound can induce the production of reactive oxygen species (ROS), leading to oxidative stress and subsequent cellular damage and apoptosis.

Caption: this compound-induced oxidative stress and apoptosis.

Experimental Workflow for this compound Analysis

The following diagram illustrates a typical experimental workflow for the analysis of this compound in an agricultural commodity sample using LC-MS/MS.

Caption: Experimental workflow for this compound analysis.

Conclusion

The widespread occurrence of this compound in agricultural commodities poses a significant risk to animal and human health. Its estrogenic and other toxic effects, mediated through various signaling pathways, underscore the importance of ongoing surveillance and research. The analytical methods detailed in this guide provide robust tools for the detection and quantification of this compound, enabling effective risk management and the enforcement of regulatory limits. A deeper understanding of the molecular mechanisms of this compound toxicity is essential for the development of targeted intervention strategies and potential therapeutic approaches to mitigate its adverse health effects. Continued global monitoring and research are imperative to ensure the safety of the food and feed supply chain.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound Mycotoxin Affects Immune Mediators, MAPK Signalling Molecules, Nuclear Receptors and Genome-Wide Gene Expression in Pig Spleen | PLOS One [journals.plos.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound Promotes Cell Proliferation or Causes Cell Death? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Reproductive Toxicity of this compound and Its Molecular Mechanisms: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. This compound, an abandoned mycoestrogen toxin, and its possible role in human infertility - PMC [pmc.ncbi.nlm.nih.gov]

Factors Influencing Zearalenone Production by Fusarium Species: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zearalenone (B1683625) (ZEN) is a non-steroidal estrogenic mycotoxin produced by various Fusarium species, most notably Fusarium graminearum and Fusarium culmorum.[1] Contamination of cereal crops such as maize, wheat, barley, and rice with this compound is a global concern due to its potential adverse health effects on humans and animals, primarily targeting the reproductive system.[1][2] Understanding the intricate factors that govern this compound biosynthesis is paramount for developing effective strategies to mitigate its production and ensure food and feed safety. This technical guide provides a comprehensive overview of the environmental, nutritional, and genetic factors influencing this compound production, supplemented with detailed experimental protocols and visual representations of key biological pathways.

I. Factors Influencing this compound Production

The biosynthesis of this compound is a complex process influenced by a multitude of interacting factors. These can be broadly categorized into environmental conditions, nutritional availability, and the underlying genetic regulatory networks of the producing fungus.

A. Environmental Factors

Environmental parameters play a critical role in modulating the growth of Fusarium species and their capacity to produce this compound. Key factors include temperature, water activity (aw), pH, and atmospheric gas composition.

Temperature: Temperature is a crucial determinant of this compound production, with optimal levels often differing from those required for maximal fungal growth. While Fusarium species can grow over a broad temperature range, this compound biosynthesis is typically favored by cooler temperatures.[3][4] Studies have shown that maximal this compound production by F. graminearum occurs at approximately 15.05°C.[3][4] In some cases, a temperature shift during cultivation, such as an initial period at a higher temperature followed by a decrease, can enhance this compound yields.[5]

Water Activity (aw): Water activity, a measure of the water available for microbial growth, significantly impacts both fungal colonization and mycotoxin production. High relative humidity (around 90%) and prolonged moisture periods promote Fusarium growth and subsequent this compound contamination.[1] The optimal water activity for this compound production by F. graminearum has been reported to be around 0.97 to 0.995.[1][5]

pH: The pH of the substrate also influences this compound accumulation. An alkaline environment, with a pH around 9.0, has been found to be favorable for maximal this compound production by F. graminearum.[3][4][6] This is in contrast to the production of other Fusarium mycotoxins like deoxynivalenol (B1670258) (DON), which is favored by acidic conditions.[3][4]

B. Nutritional Factors